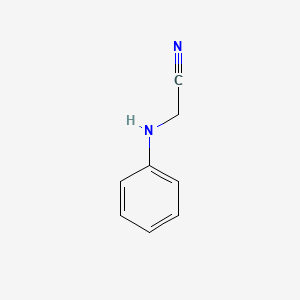

2-(Phenylamino)acetonitrile

Vue d'ensemble

Description

2-(Phenylamino)acetonitrile is a chemical compound with the molecular formula C8H8N2. Its molecular weight is 132.16 .

Synthesis Analysis

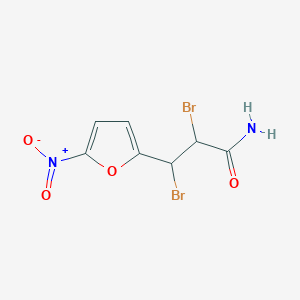

The synthesis of 2-(Phenylamino)acetonitrile involves a Sandmayer type of reaction. In one method, 2-(Phenylamino)ethan-1-ol and concentrated hydrochloric acid are used . Another strategy involves the degenerate ring transformation of N-substituted pyridinium salts .Molecular Structure Analysis

The molecular structure of 2-(Phenylamino)acetonitrile involves intermolecular interactions, specifically –COOH∙∙∙pyridine N (acid-pyridine) interactions . The molecule contains a total of 35 bonds, including 19 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 nitrile (aliphatic) .Chemical Reactions Analysis

Acetonitrile, an important intermediate in organic synthesis, has been used in the conversion reactions of 2-(Phenylamino)acetonitrile as a building block . The reaction uses 2,4,6-triphenylpyrylium tetrafluoroborate as a catalyst, and benzyl alcohol and acetonitrile can produce amide after 16 hours of blue light irradiation in a nitrogen atmosphere .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Phenylamino)acetonitrile include a boiling point of 74-85°C . More detailed properties were not found in the search results.Applications De Recherche Scientifique

Organic Synthesis

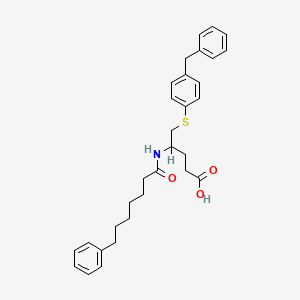

2-(Phenylamino)acetonitrile: is utilized as an intermediate in organic synthesis. Its structure allows for the introduction of the phenylamino group into various molecular frameworks, which is valuable in synthesizing complex organic compounds .

Pharmacology

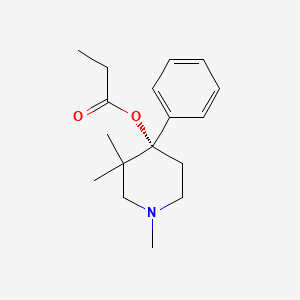

In pharmacology, 2-(Phenylamino)acetonitrile derivatives are explored for their potential therapeutic properties. They serve as key intermediates in the synthesis of various piperidine derivatives, which are present in numerous pharmaceuticals .

Material Science

This compound’s derivatives have been studied for their role in material science, particularly in the formation of polymorphs and their conformational flexibility, which is crucial for developing new materials with specific physical properties .

Analytical Chemistry

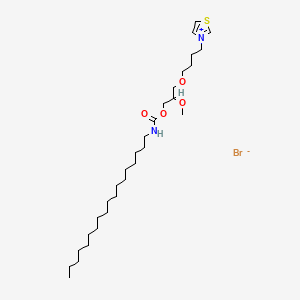

2-(Phenylamino)acetonitrile: is used in analytical chemistry for method development and validation. It’s involved in procedures like NMR, HPLC, LC-MS, and UPLC, which are essential for the qualitative and quantitative analysis of chemical substances .

Environmental Science

Research has been conducted to understand the environmental impact of 2-(Phenylamino)acetonitrile and its derivatives. Studies focus on their stability, leaching, and potential as environmental toxicants, which is critical for assessing ecological risks .

Biochemistry

In biochemistry, 2-(Phenylamino)acetonitrile is significant for the synthesis of α-aminonitriles via the Strecker reaction, which is a cornerstone for producing amino acids and other bioactive compounds .

Industrial Applications

Industrially, 2-(Phenylamino)acetonitrile is available for various applications, including the synthesis of more complex molecules. Its availability in different purities allows for its use in diverse industrial processes .

Catalysis

This compound is also involved in catalysis research. It can act as a substrate in catalytic reactions, contributing to the development of new catalytic methods that enhance reaction efficiency and selectivity .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is a precursor of α-amino acids and pharmacologically useful compounds .

Mode of Action

The mode of action of 2-(Phenylamino)acetonitrile involves its participation in the Strecker reaction . This reaction is one of the simplest and most economical methods for the synthesis of racemic α-aminonitriles, which are precursors of α-amino acids . The Strecker reaction is potentially useful for syntheses of amino acids and other bioactive compounds .

Biochemical Pathways

The Strecker reaction, in which 2-(Phenylamino)acetonitrile participates, is a key biochemical pathway . This reaction involves the synthesis of α-aminonitriles from diverse amines, aldehydes, and TMSCN . These α-aminonitriles can then be used to synthesize complex biologically active molecules .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a log Kp of -5.91 cm/s .

Result of Action

The result of the action of 2-(Phenylamino)acetonitrile is the production of α-aminonitriles . These compounds are precursors of α-amino acids and can be used in the synthesis of complex biologically active molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Phenylamino)acetonitrile. For instance, the compound is classified as hazardous according to its Safety Data Sheet, with warnings for oral toxicity, eye damage, and potential harm to aquatic life . Therefore, its handling and disposal must be done in accordance with applicable laws and regulations .

Propriétés

IUPAC Name |

2-anilinoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXCEFLQAYFJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184175 | |

| Record name | Acetonitrile, anilino- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenylamino)acetonitrile | |

CAS RN |

3009-97-0 | |

| Record name | 2-(Phenylamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3009-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anilinoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003009970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anilinoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, anilino- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anilinoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILINOACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBN69BE6X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different polymorphic forms of 2-(phenylamino)acetonitrile and how do their structures differ?

A: Research has identified four distinct polymorphs of 2-(phenylamino)acetonitrile. [] These include a rare kryptoracemate and three racemic crystal forms. The key structural difference lies in their molecular conformation and packing arrangements within the crystal lattice. The kryptoracemate and two of the racemic polymorphs exhibit conformational flexibility, featuring multiple independent molecules with varying conformations within the unit cell. In contrast, the fourth polymorph displays a more typical crystal structure, with a single molecule occupying the asymmetric unit. Interestingly, different crystal forms can co-exist within the same crystallization batch. []

Q2: Can 2-(phenylamino)acetonitrile act as a ligand in metal complex formation?

A: Yes, 2-(phenylamino)acetonitrile and its derivative, 2-phenyl-2-(p-tolylamino)acetonitrile, have been successfully employed as bidentate ligands in the synthesis of metal complexes. [] Studies have demonstrated their ability to coordinate with various metal ions, including Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). The resulting metal complexes, characterized using techniques like elemental analysis, spectroscopy, and magnetic susceptibility measurements, suggest an octahedral geometry around the metal centers. []

Q3: Are there any known catalytic applications of halloysite nanotubes involving 2-(phenylamino)acetonitrile?

A: While there isn't specific research on 2-(phenylamino)acetonitrile, studies highlight the effectiveness of natural halloysite nanotubes as catalysts in the Strecker reaction, a crucial pathway for synthesizing α-amino nitriles. [] This suggests potential applications for halloysite nanotubes in reactions involving 2-(phenylamino)acetonitrile or similar compounds. Further investigation is needed to explore the specific reactivity and potential catalytic roles in such reactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-fluoropentanedioic acid](/img/structure/B1205142.png)

![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)

![8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1205164.png)